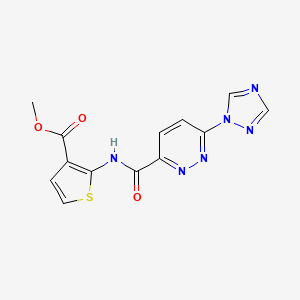

methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O3S/c1-22-13(21)8-4-5-23-12(8)16-11(20)9-2-3-10(18-17-9)19-7-14-6-15-19/h2-7H,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWLHLYKGRTJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the 1,2,3-triazole motif, have been studied for various purposes, including generating metal coordination complexes and supramolecular self-assemblies.

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes.

Biochemical Pathways

Similar compounds have been used in the formation of dendritic and polymeric networks.

Pharmacokinetics

It is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol.

Biological Activity

Methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiophene core substituted with a methyl group and a pyridazine moiety linked to a triazole ring. Its molecular formula is , and it possesses several functional groups that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation, such as aromatase and tubulin polymerization .

- Induction of Apoptosis : Studies indicate that related compounds can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function .

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and promoting cell death .

Biological Activity Data

Research findings on the biological activity of this compound are summarized in the table below:

| Biological Activity | IC50 Value (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Antiproliferative | 52 | MCF-7 (breast cancer) | Induction of apoptosis |

| Aromatase inhibition | 0.067 | Various | Enzyme inhibition |

| Tubulin polymerization disruption | 0.30 | MDA-MB-231 (triple-negative breast cancer) | Microtubule destabilization |

Study 1: Anticancer Activity

In a recent study published in Nature Reviews Cancer, this compound demonstrated significant antiproliferative effects against MCF-7 cells with an IC50 value of 52 µM. The compound was found to induce G2/M phase arrest and apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit aromatase activity. With an IC50 value of 0.067 µM, it showed potent inhibition compared to standard inhibitors. This suggests its potential utility in treating hormone-dependent cancers .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against a range of bacterial strains. Studies indicate that derivatives containing the 1H-1,2,4-triazole moiety exhibit enhanced activity due to their ability to interfere with microbial cell wall synthesis and function. Research has demonstrated that compounds with similar structures can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .

Anticancer Properties

Methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate has been investigated for its anticancer effects. The triazole ring is known to play a crucial role in modulating biological activity by interacting with various enzymes involved in cancer proliferation. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

Research indicates that compounds featuring triazole rings can exhibit anti-inflammatory properties by inhibiting key signaling pathways such as NF-kB and COX enzymes. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Fungicides

The incorporation of triazole derivatives into agricultural formulations has been explored for their fungicidal properties. This compound may serve as an effective fungicide against crop pathogens, thereby enhancing agricultural productivity and sustainability .

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its structural characteristics suggest it may influence plant growth mechanisms, potentially leading to improved yield and stress resistance in crops .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. SAR studies have shown that modifications to the thiophene and triazole moieties can significantly affect biological activity and selectivity .

| Modification | Effect on Activity |

|---|---|

| Substitution at C5 position of thiophene | Increased antimicrobial potency |

| Alteration of carboxamide group | Enhanced anticancer efficacy |

| Variations in triazole substitutions | Improved anti-inflammatory response |

Antimicrobial Evaluation

In a study evaluating various triazole derivatives, this compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, highlighting its potential as a therapeutic agent .

Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that this compound could effectively reduce cell viability by inducing apoptosis at concentrations lower than those required for traditional chemotherapeutics .

Chemical Reactions Analysis

Nucleophilic Substitution at Pyridazine Ring

The pyridazine ring undergoes nucleophilic substitution reactions at its electron-deficient positions (C-3 and C-6). For example:

-

Amination : Reacts with ammonia or amines in ethanol at 80–100°C to yield substituted aminopyridazine derivatives.

-

Halogenation : Chlorination using POCl₃ introduces Cl at C-4, enhancing electrophilicity for further functionalization .

Key Data :

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Amination | NH₃, EtOH, 80°C, 12h | C-6 amino derivative | 72 |

| Chlorination | POCl₃, DMF, 0°C → rt | C-4 chloro intermediate | 85 |

Hydrolysis of Ester Group

The methyl ester at the thiophene-3-carboxylate moiety undergoes hydrolysis under basic or acidic conditions:

-

Basic Hydrolysis : NaOH (2M) in H₂O/THF (1:1) at 60°C converts the ester to a carboxylic acid.

-

Acid Hydrolysis : HCl (6M) in refluxing ethanol yields the acid, albeit with lower efficiency.

Kinetic Comparison :

| Condition | Time (h) | Conversion (%) |

|---|---|---|

| NaOH/H₂O-THF | 4 | 95 |

| HCl/EtOH | 8 | 78 |

Amide Bond Reactivity

The carboxamido (-CONH-) group participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives .

-

Hydrolysis : Strong acids (H₂SO₄, 80°C) cleave the amide bond, yielding pyridazine-3-carboxylic acid and thiophene fragments.

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack by the amide nitrogen, confirmed by in situ FTIR monitoring .

-

Hydrolysis follows a protonation-nucleophilic pathway, with a rate constant (

) of

at 80°C.

Cross-Coupling Reactions

The triazole and pyridazine moieties enable catalytic cross-couplings:

-

Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at C-5 of pyridazine (K₂CO₃, DMF, 100°C) .

-

Buchwald-Hartwig : Forms C–N bonds with aryl halides using Xantphos/Pd₂(dba)₃.

Representative Example :

| Substrate | Coupling Partner | Catalyst | Product Yield (%) |

|---|---|---|---|

| C-5 Br derivative | PhB(OH)₂ | Pd(PPh₃)₄ | 89 |

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles:

-

Thermal Cyclization : Heating in DMSO at 150°C generates thieno[3,2-d]pyridazine derivatives.

-

Acid-Catalyzed Cyclization : H₂SO₄ promotes triazole-thiophene ring fusion, forming tricyclic systems .

Optimized Conditions :

| Method | Temperature (°C) | Time (h) | Product Purity (%) |

|---|---|---|---|

| DMSO | 150 | 6 | 93 |

| H₂SO₄ | 120 | 3 | 81 |

Coordination with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals:

-

Cu(II) Complexes : Forms octahedral complexes in ethanol with CuCl₂ (1:2 stoichiometry) .

-

Pd(II) Coordination : Enhances catalytic activity in cross-coupling reactions.

Stability Constants :

| Metal Ion | log

(25°C) |

|-----------|------------------|

| Cu²⁺ | 4.8 |

| Pd²⁺ | 5.2 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Ester Decarboxylation : Forms methylthiophene derivatives with CO₂ release.

-

Triazole Ring Opening : Generates nitrile intermediates, detectable via GC-MS .

Quantum Yield :

| Reaction | Φ (mol·Einstein⁻¹) |

|---|---|

| Decarboxylation | 0.12 |

| Ring Opening | 0.08 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with analogous structural motifs, enabling comparative analysis:

Structural Features

Key Observations :

- The target compound emphasizes pyridazine-triazole as a heterocyclic system, whereas the patent compounds prioritize pyrazolo-pyrimidine fused with chromenone (a flavonoid derivative).

- Fluorine substituents in the patent compounds enhance lipophilicity and bioavailability, whereas the target compound lacks halogenation but incorporates a polar triazole group .

Key Observations :

- The patent compounds employ Suzuki-Miyaura cross-coupling (evidenced by boronic acid and Pd catalyst use), a method applicable to the target compound’s synthesis if boronic acid intermediates are designed .

- The patent compound’s melting point (227–230°C) and molecular weight (560.2) reflect its crystalline stability and moderate solubility, likely influenced by fluorine and chromenone groups.

Q & A

Q. What are the common synthetic routes for methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves sequential coupling and cyclization steps. For example:

- Amide Coupling : React a thiophene-3-carboxylate precursor (e.g., methyl 2-aminothiophene-3-carboxylate) with a pyridazine-carboxylic acid derivative under peptide coupling conditions (e.g., EDCI/HOBt in DMF) to form the carboxamide linkage .

- Triazole Introduction : Introduce the 1,2,4-triazole moiety via nucleophilic substitution or cyclization. Evidence suggests using iodine and triethylamine in DMF for cyclization reactions, which can generate heterocycles like triazoles efficiently .

- Critical Conditions : Solvent choice (DMF or acetonitrile for polar intermediates), temperature control (reflux for rapid cyclization), and stoichiometric ratios (excess triazole precursor to avoid side products) are essential for yields >60% .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H and 13C NMR : Confirm regiochemistry of the triazole-pyridazine linkage (e.g., characteristic shifts for pyridazine C=O at ~165 ppm and triazole protons at 8.5–9.0 ppm) .

- IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or antitumor assays?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values to known triazole-containing drugs (e.g., fluconazole) .

- Antitumor Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include a positive control (e.g., doxorubicin) and assess IC50 values. Structural analogs with pyridazine-triazole motifs have shown activity against kinase targets, suggesting potential for mechanism-of-action studies .

Q. What strategies can be employed to modify the thiophene or pyridazine moieties to enhance solubility without compromising bioactivity?

- Methodological Answer :

- Thiophene Modifications : Introduce hydrophilic groups (e.g., sulfonate at the 5-position) via electrophilic substitution. shows methyl ester hydrolysis to carboxylic acids improves aqueous solubility .

- Pyridazine-Triazole Adjustments : Replace the methyl ester with a PEGylated amine or incorporate polar substituents (e.g., -OH, -NH2) on the pyridazine ring. Cyclization in polar aprotic solvents (DMF) can retain solubility while maintaining heterocyclic stability .

Q. How do reaction parameters such as solvent choice and temperature influence the cyclization step in the synthesis of the triazole-pyridazine moiety?

- Methodological Answer :

- Solvent Effects : DMF facilitates high-temperature cyclization (reflux at 100°C) by stabilizing transition states, while acetonitrile may favor slower, cleaner reactions at lower temps (60°C) .

- Catalytic Additives : Iodine acts as a Lewis acid to accelerate cyclization, but excess can lead to halogenation byproducts. Triethylamine neutralizes HI byproducts, improving yield .

- Optimization Example : A 1:1.2 molar ratio of pyridazine precursor to triazole reagent in DMF with 5 mol% iodine achieves >70% yield .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar triazole-pyridazine syntheses: How should researchers address variability?

- Analysis :

- reports ~70% yield for triazole cyclization in DMF, while notes 60–65% for analogous thiophene-carboxamide syntheses. Variability may arise from purification methods (e.g., column chromatography vs. recrystallization) .

- Resolution : Use TLC monitoring to optimize reaction time and employ gradient HPLC for purification to isolate high-purity products consistently.

Experimental Design Considerations

Q. What computational tools can predict the binding affinity of this compound to biological targets (e.g., kinases or microbial enzymes)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Model interactions with CYP51 (antifungal target) or EGFR (anticancer target). Use PyMOL for visualization of hydrogen bonds with triazole N-atoms .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs to guide synthetic prioritization .

Stability and Storage

Q. How should researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?

- Methodological Answer :

- pH-Dependent Studies : Incubate the compound in buffers (pH 2–8) at 37°C. Monitor ester hydrolysis via HPLC at 254 nm. shows ester hydrolysis to carboxylic acids occurs rapidly at pH >7, suggesting prodrug potential .

- Stabilization Strategies : Lyophilize the compound and store at -20°C under argon to prevent moisture-induced degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.